N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-N'-phenethylurea
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N’-phenethylurea is a chemical compound with the following properties:
Molecular Formula: CHNO
Average Mass: 443.458 Da
Monoisotopic Mass: 443.170593 Da
ChemSpider ID: 35002918
This compound belongs to the class of carbazoles, which are heterocyclic aromatic compounds. Carbazoles have diverse applications due to their interesting structural features.
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C22H25N3O2/c1-27-16-10-11-19-18(14-16)17-8-5-9-20(21(17)24-19)25-22(26)23-13-12-15-6-3-2-4-7-15/h2-4,6-7,10-11,14,20,24H,5,8-9,12-13H2,1H3,(H2,23,25,26) |
InChI Key |
GIWVKBNIPLPJGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic route for N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N’-phenethylurea involves the following steps:
Stage 1: Formation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Stage 2: Reduction of the carbonyl group.
Industrial Production:: The industrial-scale production methods may involve modifications and optimization of the synthetic routes for efficiency and scalability.
Chemical Reactions Analysis
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N’-phenethylurea can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: As demonstrated in the synthetic route, reduction of the carbonyl group is a key step.
Substitution: Depending on the functional groups, substitution reactions are possible.
Common reagents include reducing agents (such as sodium tetrahydroborate), acids, and bases. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N’-phenethylurea exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N’-phenethylurea can be compared with other carbazole derivatives. Its uniqueness lies in its specific substitution pattern and functional groups.
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